molecular formula C8H17ClN4O3 B13077913 Ac-Arg-OHhydrochloride

Ac-Arg-OHhydrochloride

Cat. No.: B13077913
M. Wt: 252.70 g/mol
InChI Key: NOVYCIMQSJCBJM-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetyl-L-arginine hydrochloride, also known as Ac-Arg-OH hydrochloride, is a derivative of the amino acid arginine. It is characterized by the presence of an acetyl group attached to the nitrogen atom of the arginine molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl-L-arginine hydrochloride typically involves the acetylation of L-arginine. One common method is the reaction of L-arginine with acetic anhydride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective acetylation of the amino group .

Industrial Production Methods

In industrial settings, the production of Acetyl-L-arginine hydrochloride can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pH, and reaction time to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetyl-L-arginine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

Acetyl-L-arginine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its role in cellular metabolism and as a precursor for the biosynthesis of nitric oxide, a critical signaling molecule.

    Medicine: Research explores its potential therapeutic effects, including its use in treating cardiovascular diseases and enhancing wound healing.

    Industry: It is used in the formulation of pharmaceuticals and as an additive in certain industrial processes

Mechanism of Action

The mechanism of action of Acetyl-L-arginine hydrochloride involves its conversion to L-arginine in the body. L-arginine is a precursor for the synthesis of nitric oxide, which plays a crucial role in various physiological processes, including vasodilation, immune response, and neurotransmission. The acetylation of L-arginine may enhance its stability and bioavailability, thereby improving its efficacy in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetyl-L-arginine hydrochloride is unique due to its acetylation, which may enhance its stability and bioavailability compared to L-arginine. This modification can potentially improve its therapeutic effects and make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C8H17ClN4O3

Molecular Weight

252.70 g/mol

IUPAC Name

(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoic acid;hydrochloride

InChI

InChI=1S/C8H16N4O3.ClH/c1-5(13)12-6(7(14)15)3-2-4-11-8(9)10;/h6H,2-4H2,1H3,(H,12,13)(H,14,15)(H4,9,10,11);1H/t6-;/m0./s1

InChI Key

NOVYCIMQSJCBJM-RGMNGODLSA-N

Isomeric SMILES

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)O.Cl

Canonical SMILES

CC(=O)NC(CCCN=C(N)N)C(=O)O.Cl

Origin of Product

United States

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